molecular formula C28H23N5O3S B15081075 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15081075
M. Wt: 509.6 g/mol
InChI Key: VGWHPWONBQGYSJ-STBIYBPSSA-N
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Description

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C28H23N5O3S This compound is notable for its intricate structure, which includes a naphthyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the hydrazide derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced, it involves similar synthetic routes as in laboratory settings but scaled up with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and naphthyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H23N5O3S

Molecular Weight

509.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H23N5O3S/c1-36-22-14-11-20(12-15-22)27-31-32-28(33(27)21-8-3-2-4-9-21)37-18-26(35)30-29-17-24-23-10-6-5-7-19(23)13-16-25(24)34/h2-17,34H,18H2,1H3,(H,30,35)/b29-17+

InChI Key

VGWHPWONBQGYSJ-STBIYBPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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